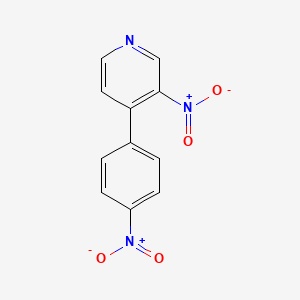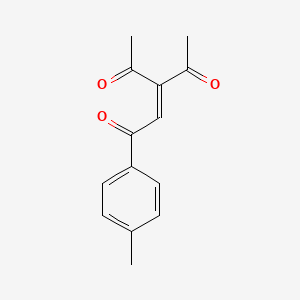
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a piperidine ring, and an ethanone group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of a pyridine derivative using hydrogenation or other reducing agents.
Coupling of the Indole and Piperidine Rings: The final step involves the coupling of the indole and piperidine rings through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the ethanone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanone: Lacks the methyl group on the indole ring.
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)propanone: Contains a propanone group instead of an ethanone group.
2-(2-methylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone: Contains a methyl group on the piperidine ring instead of an ethyl group.
Uniqueness
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both the indole and piperidine rings, along with the ethanone group, gives it distinct chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
799792-44-2 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C19H26N2O2/c1-4-14-7-5-6-10-21(14)12-18(22)19-13(2)20-17-9-8-15(23-3)11-16(17)19/h8-9,11,14,20H,4-7,10,12H2,1-3H3 |
InChIキー |
ICQLMOAFMAOMME-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCN1CC(=O)C2=C(NC3=C2C=C(C=C3)OC)C |
溶解性 |
35 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)

![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)






![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)


![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
